molecular formula C4H3FN2O2 B13401828 1-fluoropyrimidine-2,4(1H,3H)-dione

1-fluoropyrimidine-2,4(1H,3H)-dione

Cat. No.: B13401828
M. Wt: 130.08 g/mol
InChI Key: SNKDCTFPQUHAPR-UHFFFAOYSA-N
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Preparation Methods

Fluorouracil is synthesized through a multi-step chemical process. One common method involves the reaction of urea with fluorine-containing compounds. The industrial production of fluorouracil typically involves the following steps:

Chemical Reactions Analysis

Fluorouracil undergoes various chemical reactions, including:

    Oxidation: Fluorouracil can be oxidized to form different metabolites.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: Fluorouracil can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fluorouracil has a wide range of scientific research applications:

Mechanism of Action

Fluorouracil exerts its effects by inhibiting the enzyme thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a nucleotide required for DNA replication. By blocking thymidylate synthase, fluorouracil prevents the formation of DNA, thereby inhibiting cell division and growth. Additionally, fluorouracil can be incorporated into RNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Fluorouracil is often compared with other pyrimidine analogs, such as:

    Capecitabine: An oral prodrug that is converted to fluorouracil in the body.

    Tegafur: Another prodrug that is metabolized to fluorouracil.

    Cytarabine: A pyrimidine analog used in the treatment of leukemia.

Fluorouracil is unique due to its broad spectrum of activity against various cancers and its ability to be used both systemically and topically .

Properties

Molecular Formula

C4H3FN2O2

Molecular Weight

130.08 g/mol

IUPAC Name

1-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C4H3FN2O2/c5-7-2-1-3(8)6-4(7)9/h1-2H,(H,6,8,9)

InChI Key

SNKDCTFPQUHAPR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)F

Origin of Product

United States

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